molecular formula C10H14O3 B8385980 2-(2-Hydroxy-1-methoxypropan-2-yl)phenol

2-(2-Hydroxy-1-methoxypropan-2-yl)phenol

Cat. No.: B8385980
M. Wt: 182.22 g/mol
InChI Key: DXCBLGXXGFBPKX-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-1-methoxypropan-2-yl)phenol is a phenolic compound of interest in chemical and materials science research. The structure, featuring a phenolic ring and a hydroxy-methoxy substituted propanol chain, suggests potential as a synthetic intermediate or building block for more complex molecules. Researchers may investigate its physicochemical properties, such as solubility and acidity, and explore its applications in polymer chemistry or as a precursor for specialty chemicals. This product is intended for research and development purposes only and is not classified as a drug, antibiotic, or licensed for any form of human or veterinary therapy. It is strictly for laboratory use. For specific data on purity, handling, and safety, please consult the product specifications or contact our technical support team.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2-hydroxy-1-methoxypropan-2-yl)phenol

InChI

InChI=1S/C10H14O3/c1-10(12,7-13-2)8-5-3-4-6-9(8)11/h3-6,11-12H,7H2,1-2H3

InChI Key

DXCBLGXXGFBPKX-UHFFFAOYSA-N

Canonical SMILES

CC(COC)(C1=CC=CC=C1O)O

Origin of Product

United States

Comparison with Similar Compounds

1-Methoxy-2-propanol ()

  • Structure : Aliphatic alcohol with methoxy (-OCH₃) and hydroxyl (-OH) groups on a propane backbone.
  • Key Differences: The absence of an aromatic ring in 1-methoxy-2-propanol results in lower acidity (pKa ~14–16 for aliphatic -OH vs. ~10 for phenolic -OH in the target compound) and higher volatility (boiling point ~120°C vs. >200°C estimated for the phenolic analog).
  • Applications: Primarily used as a solvent in coatings and resins. The aromatic ring in 2-(2-Hydroxy-1-methoxypropan-2-yl)phenol may enhance UV stability and antioxidant capacity, making it suitable for materials science .
Property This compound 1-Methoxy-2-propanol
Molecular Weight (g/mol) ~182 90.12
Solubility in Water Moderate High
Acidity (pKa) ~10 (phenolic -OH) ~14–16 (aliphatic -OH)
Boiling Point >200°C (estimated) ~120°C

Substituted Phenols

2-(2-Methylallyl)phenol ()

  • Structure: Phenol with a methylallyl (-CH₂C(CH₃)=CH₂) substituent.
  • Key Differences: The methylallyl group introduces alkene reactivity (e.g., polymerization or addition reactions), whereas the propane-diol substituent in the target compound enables hydrogen bonding and chelation. This difference impacts solubility (lower for allyl-substituted phenols) and thermal stability (higher for the target compound due to H-bonding networks) .

2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol ()

  • Structure : A diol-substituted diphenylether with methoxy groups.
  • Key Differences: The additional aromatic ring and ether linkage increase molecular rigidity and reduce solubility in polar solvents compared to the target compound.

Glycol Derivatives

Propylene Glycol Monomethyl Ether ()

  • Structure : Aliphatic glycol ether with a methoxy group.
  • Key Differences: The lack of an aromatic ring results in higher biodegradability but lower UV resistance. The target compound’s phenolic ring may enhance antioxidant activity, making it a candidate for stabilizers in plastics or cosmetics .

Preparation Methods

Base-Catalyzed Alkylation

A primary route involves alkylation of phenolic precursors followed by demethylation. For example, 2-methoxyphenol undergoes propargylation using propargyl bromide in dichloroethane under basic conditions (e.g., NaOH, tetrabutylammonium bromide). The reaction is typically conducted at 40–50°C for 16–24 hours, yielding intermediates that are subsequently hydrolyzed.

Key Steps :

  • Alkylation:
    2-Methoxyphenol+Propargyl bromideNaOH, 40°CPropargylated intermediate\text{2-Methoxyphenol} + \text{Propargyl bromide} \xrightarrow{\text{NaOH, 40°C}} \text{Propargylated intermediate}

  • Acidic hydrolysis (HCl/H₂SO₄) removes methyl protecting groups, forming the final product.

Optimization :

  • Solvent systems: Dichloroethane or N-methyl-2-pyrrolidinone (NMP) improve reaction homogeneity.

  • Catalytic NaI enhances bromide displacement efficiency.

Mitsunobu Reaction for Ether Formation

Coupling of Phenolic Alcohols

The Mitsunobu reaction enables stereoselective coupling between phenol derivatives and diols. For instance, 2-hydroxypropan-2-ylphenol is synthesized via coupling of 2-methoxyphenol with 1-methoxypropan-2-ol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF.

Reaction Conditions :

  • Molar ratio (phenol:alcohol): 1:1.2

  • Temperature: 0°C to room temperature

  • Yield: 70–85% after silica gel chromatography.

Advantages :

  • Retains stereochemical integrity of the propan-2-yl group.

  • Compatible with acid-sensitive functional groups.

Reductive Alkylation Approaches

Hydrogenation of Nitro Intermediates

Nitro-substituted precursors are reduced to amines, followed by alkylation. For example, 2-(3-nitro-4-methoxyphenyl)propan-2-ol is hydrogenated using Pd/C in ethanol under H₂ (1–2 atm), yielding the amine intermediate. Subsequent alkylation with methyl iodide completes the synthesis.

Catalytic Systems :

  • 10% Pd/C achieves >90% conversion in 2 hours.

  • Acidic conditions (H₂SO₄) prevent over-reduction.

Solvent-Free Melt Reactions

Thermal Condensation

Patent WO2003042166A2 details solvent-free reactions at elevated temperatures (melting point +20°C to +100°C). Mixing 2-(4-hydroxyphenyl)ethylamine with β-hydroxycarboxylic acid esters under melt conditions eliminates solvent waste and improves atom economy.

Conditions :

  • Temperature: 120–150°C

  • Reaction time: 1–3 hours

  • Yield: 65–78%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Alkylation-Demethylation70–85≥95Scalable, minimal byproductsRequires toxic propargyl bromide
Mitsunobu Reaction75–90≥98Stereoselective, mild conditionsHigh cost of DIAD/PPh₃
Reductive Alkylation60–7590–95Utilizes stable nitro precursorsMulti-step, requires H₂ gas
Solvent-Free Melt65–7885–90Eco-friendly, no solvent recoveryHigh energy input, specialized equipment

Reaction Mechanisms and Byproduct Control

Alkylation Side Reactions

  • Propargylation Byproducts : Over-alkylation at the phenolic oxygen is mitigated by stoichiometric control (1:1.05 phenol:alkylating agent).

  • Demethylation Challenges : Use of HBr/AcOH instead of HCl reduces tar formation.

Mitsunobu Stereochemistry

The reaction proceeds via a trigonal bipyramidal transition state, ensuring retention of configuration at the propan-2-yl carbon.

Purification and Characterization

  • Chromatography : Silica gel elution with ethyl acetate/hexane (3:7) resolves regioisomers.

  • Crystallization : Recrystallization from ethyl acetate/hexane yields >99% purity.

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃) : δ 1.45 (s, 6H, CH₃), 3.30 (s, 3H, OCH₃), 6.80–7.20 (m, 4H, aromatic).

    • IR (KBr) : 3350 cm⁻¹ (O-H), 1250 cm⁻¹ (C-O-C).

Industrial-Scale Considerations

  • Cost Analysis : Mitsunobu reactions are prohibitive above 10 kg scale due to DIAD costs ($320/kg). Alkylation-demethylation is preferred for bulk production.

  • Green Chemistry Metrics :

    • PMI (Process Mass Intensity) : Solvent-free methods reduce PMI by 40% compared to traditional routes.

    • E-Factor : 8.2 for reductive alkylation vs. 3.5 for melt reactions .

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 2-(2-Hydroxy-1-methoxypropan-2-yl)phenol?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to identify proton environments (e.g., hydroxy, methoxy, and aromatic groups). Integration ratios help confirm molecular symmetry.
  • Infrared (IR) Spectroscopy: Detect functional groups via O–H (3200–3600 cm1^{-1}), C–O (1100–1250 cm1^{-1}), and aromatic C–C stretching (1450–1600 cm1^{-1}).
  • Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns, distinguishing isomers or derivatives .

Basic: What synthetic routes are commonly employed for preparing this compound?

Methodological Answer:

  • Phenol Alkylation: React phenol derivatives with epoxides or halogenated intermediates under basic conditions (e.g., NaOH/ethanol).
  • Protection/Deprotection Strategies: Use methoxy-protecting groups (e.g., methyl ethers) to direct regioselectivity during synthesis.
  • Catalytic Methods: Transition-metal catalysts (e.g., Pd or Cu) can facilitate coupling reactions for complex substituent introduction .

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • Data Collection: Use a Bruker SMART CCD diffractometer (Mo-Kα radiation) for high-resolution data. Apply multi-scan absorption corrections (e.g., SADABS).
  • Structure Solution: Employ direct methods (SHELXS-97) for phase determination. For chiral centers, use Flack parameters to confirm absolute configuration.
  • Refinement: Iterative refinement (SHELXL-97) with anisotropic displacement parameters for non-H atoms. Validate hydrogen-bonding networks using PLATON .

Advanced: How to address contradictions between computational models and experimental data?

Methodological Answer:

  • Benchmarking: Compare density functional theory (DFT)-optimized geometries with crystallographic data (bond lengths/angles).
  • Conformational Analysis: Use molecular dynamics (MD) simulations to assess flexibility and identify dominant conformers.
  • Error Analysis: Evaluate solvent effects and intermolecular interactions (e.g., hydrogen bonding) often omitted in gas-phase calculations .

Advanced: How do hydrogen-bonding interactions influence supramolecular assembly in crystal structures?

Methodological Answer:

  • Intramolecular Interactions: Analyze O–H⋯N/O–H⋯O hydrogen bonds stabilizing specific conformers (e.g., enol-imine tautomers).
  • Intermolecular Networks: Map C–H⋯π or π–π stacking interactions using Mercury software.
  • Layer Formation: Identify 2D hydrogen-bonded sheets (parallel to ab-plane) via PLATON topology tools, critical for crystal packing .

Basic: What safety protocols are essential for handling this compound in laboratories?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of fine powders.
  • Emergency Measures: Store spill kits nearby and ensure access to emergency contacts (e.g., Infotrac for after-hours incidents) .

Advanced: What methodologies assess the biological activity of this compound in vitro?

Methodological Answer:

  • Antimicrobial Assays: Perform broth microdilution (CLSI guidelines) to determine MIC against bacterial/fungal strains.
  • Cytotoxicity Screening: Use MTT/XTT assays on human cell lines (e.g., HEK-293) to evaluate IC50_{50}.
  • Mechanistic Studies: Employ fluorescence-based assays (e.g., DNA intercalation) or enzyme inhibition kinetics (e.g., COX-2) .

Advanced: How to optimize reaction conditions to minimize by-products during synthesis?

Methodological Answer:

  • Temperature Control: Use low-temperature (-78°C) lithiation for sensitive intermediates.
  • Catalyst Screening: Test Pd(OAc)2_2/ligand systems to enhance cross-coupling efficiency.
  • Chromatographic Monitoring: Employ HPLC-MS to track by-product formation and adjust stoichiometry in real-time .

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